2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and two carboxylic acid groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of a thiazolidine derivative with a carboxyheptyl precursor. One common method includes the use of oleic acid as a starting material, which undergoes a series of reactions to introduce the carboxyheptyl group. The reaction conditions often involve the use of flavin mononucleotide (FMN) as a photosensitizer under UVA irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The thiazolidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, affecting their activity. The carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: Known for its antioxidant properties and ability to inhibit radical formation.
Gallic Acid: Another antioxidant with similar inhibitory effects on radical formation.
Chlorogenic Acid: Exhibits similar reactivity and applications in biological systems.
Uniqueness
2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its thiazolidine ring structure, which is not commonly found in the similar compounds listed above
Properties
CAS No. |
64370-97-4 |
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Molecular Formula |
C12H21NO4S |
Molecular Weight |
275.37 g/mol |
IUPAC Name |
2-(7-carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO4S/c14-11(15)7-5-3-1-2-4-6-10-13-9(8-18-10)12(16)17/h9-10,13H,1-8H2,(H,14,15)(H,16,17) |
InChI Key |
RTQVMHHFAKTJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(S1)CCCCCCCC(=O)O)C(=O)O |
Origin of Product |
United States |
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